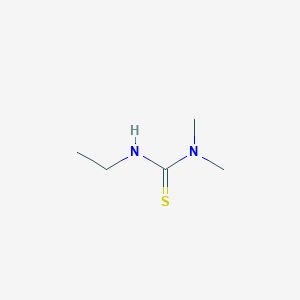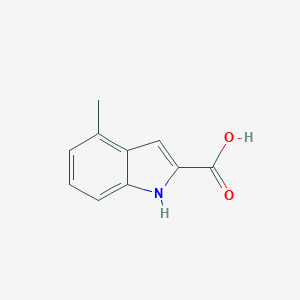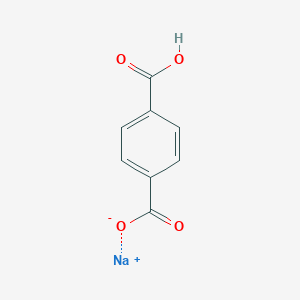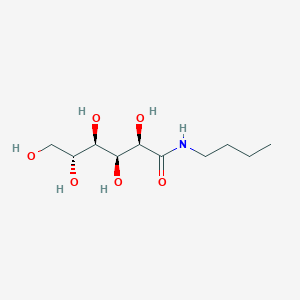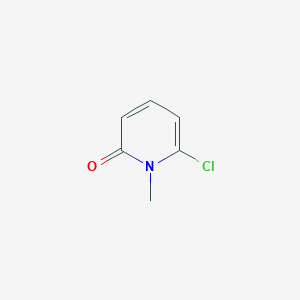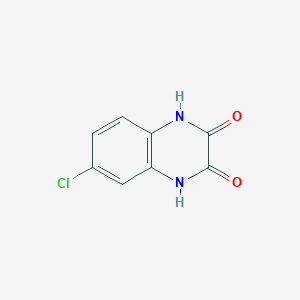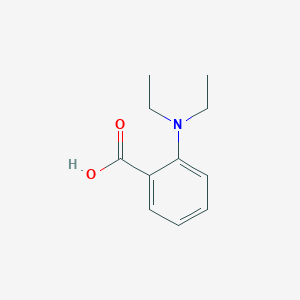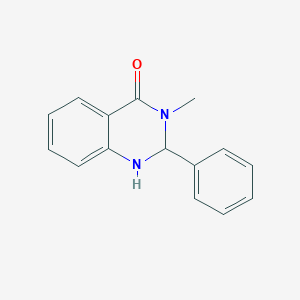
3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one is a derivative of the dihydroquinazolinone family, a class of compounds known for their diverse pharmacological activities. The core structure of dihydroquinazolinones consists of a bicyclic system containing a quinazoline moiety fused with a dihydropyrimidinone ring. The specific compound carries a methyl group at the third position and a phenyl group at the second position of the dihydroquinazolinone scaffold.
Synthesis Analysis
The synthesis of dihydroquinazolinone derivatives, including 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, typically involves a one-pot, multi-component reaction. This reaction often includes the condensation of isatoic anhydride, an aromatic aldehyde, and an amine or ammonium acetate. Various catalysts have been employed to facilitate this reaction, such as silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol , dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation , and 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane under thermal and solvent-free conditions . These methods highlight the versatility and adaptability of the synthesis process, allowing for modifications to improve yields, reduce reaction times, and enhance environmental friendliness.
Molecular Structure Analysis
The molecular structure of dihydroquinazolinones is characterized by the presence of a fused bicyclic system. The conformational analysis and molecular modeling studies, although not directly on 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, provide insight into the general structural features of related compounds. These studies can involve computational methods such as molecular mechanics calculations and may include single-crystal X-ray analysis and NMR spectroscopy to elucidate the preferred conformations and electronic properties of the molecules .
Chemical Reactions Analysis
Dihydroquinazolinones can undergo various chemical reactions, expanding their chemical diversity and potential applications. For instance, the alkylation of dihydroquinazolinone derivatives can lead to the formation of heterocyclicethyl-substituted compounds, which can further react with reagents like hydrazine hydrate, phenylhydrazine, and thiourea to yield a range of functionalized products . Additionally, carbonylative synthesis approaches have been explored, utilizing CO precursors and catalysts like elemental selenium to introduce carbonyl groups into the dihydroquinazolinone framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinazolinones are influenced by their molecular structure and substituents. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of functional groups such as the phenyl ring and methyl group can affect the compound's reactivity, acidity, and overall chemical behavior. The synthesis in aqueous media and the use of environmentally benign catalysts like b-cyclodextrin also underscore the importance of understanding the solubility and interactions of these compounds in water .
Propriétés
IUPAC Name |
3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPKSZILRECDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

